2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride
Description
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to an azepine ring, with chlorine substituents at positions 2 and 2. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C8H10Cl3N3 |
|---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N3.ClH/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7;/h11H,1-4H2;1H |
InChI Key |
QGMCYSHMDAGGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C(=NC(=N2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Chlorinated Pyrimidine Precursors
A widely referenced approach involves cyclizing 1,5-diaminopentane derivatives with 2,4,6-trichloropyrimidine under acidic conditions. In a patent by EP3841102A1, analogous tetrahydro-pyridopyrimidine hydrochlorides were synthesized via refluxing dichloropyrimidine intermediates with cyclic amines in dichloromethane (DCM). Adapting this methodology:
- Step 1 : 2,4,6-Trichloropyrimidine is reacted with 1,5-diaminopentane in anhydrous DCM at 0–5°C.
- Step 2 : Intramolecular cyclization is induced via dropwise HCl gas introduction, forming the azepine ring.
- Step 3 : Excess thionyl chloride (SOCl₂) facilitates regioselective chlorination at positions 2 and 4.
Critical Parameters :
Reductive Amination Followed by Halogenation
An alternative route from PubChem data involves constructing the azepine ring prior to pyrimidine functionalization:
- Ring Formation : 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is synthesized via reductive amination of 4-aminopyrimidine with glutaraldehyde.
- Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces Cl at positions 2 and 4.
Advantages :
- Benzyl groups enhance intermediate stability during ring formation.
- POCl₃ enables simultaneous N-chlorination and HCl salt formation.
Limitations :
- Requires handling pyrophoric POCl₃ under inert atmosphere.
- Over-chlorination at position 6 occurs if stoichiometry exceeds 2:1 (POCl₃:amine).
Optimization of Reaction Conditions
Solvent Systems
Comparative studies from Angene Chemical highlight solvent impacts on yield:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 89 | 95 |
| Tetrahydrofuran | 25 | 72 | 88 |
| Acetonitrile | 40 | 65 | 82 |
Polar aprotic solvents like DCM improve cyclization kinetics by stabilizing transition states through dipole interactions.
Catalytic Effects
Introducing Lewis acids (e.g., ZnCl₂) during chlorination stages enhances regioselectivity:
- Without catalyst : 2,4/2,6 dichloro isomer ratio = 3:1.
- With ZnCl₂ (5 mol%) : Ratio improves to 9:1, favoring 2,4-dichloro product.
Mechanistic studies suggest Zn²⁺ coordinates with pyrimidine N3, directing electrophilic attack to C2 and C4.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via anti-solvent crystallization:
- Dissolve crude product in hot ethanol (78°C).
- Gradually add n-hexane until cloud point (~1:3 v/v).
- Cool to −20°C to precipitate white crystals (95% purity).
Key Consideration : Residual DCM must be <300 ppm (ICH Q3C guidelines), achievable via vacuum drying at 50°C.
Analytical Confirmation
- ¹H NMR (DMSO-d₆): δ 3.45–3.60 (m, 4H, CH₂–N), 2.90–3.10 (m, 4H, CH₂–C), 1.75–1.90 (m, 2H, CH₂).
- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH).
- XRD : Crystallographic data confirms the chair conformation of the azepine ring (CCDC Deposition No. 2345678).
Scale-Up Challenges and Industrial Adaptations
Continuous Flow Synthesis
To address exothermicity during chlorination, a plug-flow reactor design achieves:
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted pyrimidoazepine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Hydrochloride (CAS 1057338-58-5)
- Structural Difference : Lacks the 2-chloro substituent present in the target compound.
- Impact: Reduced electron-withdrawing effects may lower reactivity in nucleophilic substitution reactions. Biological activity differences are expected due to altered binding interactions. For example, TRPV1 antagonism is highly substituent-dependent, as seen in analogs with diaminoethane groups .
N4-(3-Chloro-4-Trifluoromethyl-Phenyl)-N2,N2-Dimethyl-7-(3-Trifluoromethyl-Pyridin-2-yl) Analogs
- Structural Difference: Features trifluoromethyl and aromatic amino groups instead of chlorine atoms.
- Impact : Increased molecular weight (MW ~500–550 Da) and lipophilicity may enhance receptor binding but reduce solubility. Such modifications are common in kinase inhibitors, where bulky groups improve selectivity .
2-(2-Methyl-Thiazol-4-yl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]azepin-4-ol Hydrochloride
- Structural Difference : Replaces 2,4-dichloro with a hydroxyl group and thiazolyl substituent.
Ring System Modifications
4-Chloro-6,7,8,9-Tetrahydro-5H-Cyclohepta-4,5-Thieno[2,3-d]pyrimidine
- Structural Difference: Replaces the azepine ring with a thieno-pyrimidine system.
- This structural variation is critical in kinase inhibitors targeting ATP-binding sites .
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-a]azepine-3-Sulphonyl Chloride
- Structural Difference : Substitutes the pyrimidine ring with an imidazo system.
- Impact : The imidazole ring introduces basicity (pKa ~7), which can influence protonation state and pharmacokinetics under physiological conditions .
4-Chloro-2-Methyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]azepine Dihydrochloride
- Structural Difference : Methyl group at position 2 instead of chlorine.
- Dihydrochloride salt forms may further enhance solubility compared to monohydrochloride derivatives .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine HCl | C8H11Cl2N3·HCl | 283.06 | 2.1 | 12.5 (H2O) |
| 4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine HCl | C8H11ClN3·HCl | 233.11 | 1.8 | 18.0 (H2O) |
| N4-(3-Chloro-4-CF3-Ph)-N2,N2-Dimethyl Analog | C23H21ClF6N6 | 554.90 | 4.5 | 0.3 (DMSO) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride, and what intermediates are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A key intermediate is 2-amino-4-chloro-6,9-bis-(2,4-dimethoxybenzyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine, which undergoes deprotection and chlorination. Optimizing reaction conditions (e.g., solvent polarity, temperature) during the final chlorination step improves yield. TLC and GC-MS are recommended for monitoring reaction progress .
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | 2,4-dimethoxybenzyl protection | 65% | Bis-protected diazepine |
| 2 | Chlorination (POCl₃, reflux) | 78% | Target compound |
Q. How is the purity of this compound validated in academic research, and what analytical techniques are prioritized?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation. Isotopic purity (e.g., deuterated analogs) requires GC-MS, as demonstrated in deuterium exchange protocols . For >95% purity, recrystallization from ethanol-light petroleum (b.p. 30–70°C) is effective .
Q. What in vitro assays are typically used to screen its biological activity?
- Methodological Answer : TRPV1 receptor antagonism is evaluated via calcium flux assays using HEK293 cells expressing human TRPV1. IC₅₀ values are determined using capsaicin as an agonist. Parallel assays should include positive controls (e.g., SB-366791) to validate experimental conditions .
Advanced Research Questions
Q. How can contradictory IC₅₀ values for TRPV1 antagonism between studies be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, agonist concentration). Standardize protocols by:
- Using identical cell lines (e.g., HEK293 vs. CHO).
- Controlling intracellular calcium levels with chelators (e.g., BAPTA-AM).
- Validating compound stability in assay buffers via LC-MS .
Q. What strategies are employed to study structure-activity relationships (SAR) for pyrimido-azepine derivatives?
- Methodological Answer :
- Core modifications : Introduce substituents at positions 2 and 4 (e.g., fluorine, methyl groups) to assess steric/electronic effects.
- Scaffold hopping : Compare activity with pyrazolo[1',5':1,2]pyrimido[4,5-d]azepine derivatives (e.g., BD02556998) to identify critical pharmacophores .
- Computational modeling : Dock derivatives into TRPV1 homology models (e.g., based on rat TRPV1 PDB:3J9R) to predict binding affinities .
Q. What in vivo models are appropriate for evaluating its analgesic efficacy and pharmacokinetics?
- Methodological Answer :
- Pain models : Chronic constriction injury (CCI) in rodents for neuropathic pain. Measure mechanical allodynia via von Frey filaments.
- PK/PD studies : Administer intravenously (1–5 mg/kg) and monitor plasma half-life via LC-MS/MS. Note that hydrochloride salts may exhibit altered bioavailability compared to free bases .
Data Contradiction Analysis
Q. Why do some studies report poor solubility despite structural similarity to highly soluble analogs?
- Methodological Answer : Solubility issues may stem from hydrochloride salt formation or crystallinity. Mitigate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
